3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester
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Overview
Description
3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester typically involves the reaction of 6-methoxyquinoline with ethyl 3-bromopropionate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: 3-(6-Methoxy-quinolin-4-yl)-propionic acid.
Scientific Research Applications
3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinidine: A well-known quinoline derivative used as an antiarrhythmic agent.
Quinine: Another quinoline derivative with antimalarial properties.
Chloroquine: Used for the treatment of malaria and autoimmune diseases.
Uniqueness
3-(6-Methoxy-quinolin-4-yl)-propionic acid ethyl ester is unique due to its specific structural features, such as the methoxy group and the propionic acid ester moiety. These features can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-(6-methoxyquinolin-4-yl)propanoate |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(17)7-4-11-8-9-16-14-6-5-12(18-2)10-13(11)14/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
WCSXKFMWOQZJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
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